molecular formula C23H27Cl2N3O5S B600859 Glyburide Impurity E CAS No. 57334-89-1

Glyburide Impurity E

Katalognummer B600859
CAS-Nummer: 57334-89-1
Molekulargewicht: 528.46
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

Glyburide, an important drug for type 2 diabetes, has extremely poor aqueous solubility and resulting low bioavailability. A study describes the ability of hydroxybutenyl-β-cyclodextrin (HBenBCD) to form complexes with glyburide, enhancing its solubility and dissolution rate in vitro .


Chemical Reactions Analysis

An impurity was isolated from the synthesized crude impurity of the sulfonamide stage of Glyburide substance by preparative HPLC . The isolated impurity was elucidated as N-methyl impurity of sulfonamide intermediate of Glyburide API .

Wissenschaftliche Forschungsanwendungen

  • Hypoglycemia and Cardiovascular Events

    Glyburide has been associated with a greater risk of hypoglycemia compared to other secretagogues and sulfonylureas but does not increase the risk of cardiovascular events or death (Gangji et al., 2007).

  • Pharmacokinetics and Genetic Polymorphisms

    Glyburide's pharmacokinetics and its effects on insulin and glucose concentrations are influenced by CYP2C9 genetic polymorphisms (Kirchheiner et al., 2002).

  • Structural Elucidation of Impurities

    A method for isolating and structuring impurities in Glyburide, specifically in its sulfonamide stage, has been developed (Gadani et al., 2021).

  • Solubility Enhancement Techniques

    Techniques like solid dispersion and lyophilization have been used to enhance the solubility of Glyburide, which is poorly soluble in water (Betageri & Makarla, 1995).

  • Transplacental Transfer and Pregnancy

    Glyburide's low transplacental transfer in gestational diabetes treatment and the factors influencing this characteristic have been investigated (Nanovskaya et al., 2006).

  • Use in Cerebral Edema Prevention

    Glyburide's repurposing for targeting channels in acute central nervous system injury, specifically in large hemispheric infarction, has been studied (King et al., 2018).

  • Glyburide Metabolism in Humans and Baboons

    The metabolization of Glyburide by hepatic and placental microsomes in humans and baboons has been compared, revealing differences in metabolite formation between species and tissues (Ravindran et al., 2006).

  • Conformation in Solid State and Solution

    The conformation of Glyburide in both solid state and solution has been determined using spectroscopy and crystallography (Byrn et al., 1986).

  • Nebulized Glyburide for COPD Treatment

    The aerosol performance of nebulized Glyburide for chronic obstructive pulmonary disease (COPD) treatment has been characterized (Pham et al., 2017).

  • Adverse Pregnancy Outcomes Comparison

    Comparing the risk of adverse maternal and neonatal outcomes in women with gestational diabetes treated with Glyburide versus insulin (Camelo Castillo et al., 2015).

  • Glyburide in Gestational Diabetes Management

    A study comparing the use of Glyburide with insulin for gestational diabetes management in a large managed care organization (Jacobson et al., 2005).

  • Obesity and Glyburide as Risk Factors for Acute Pancreatitis

    Research indicating that obesity and the treatment of diabetes with Glyburide may both be risk factors for acute pancreatitis (Blomgren et al., 2002).

  • Liquid Chromatography Analysis of Glyburide

    The application of liquid chromatography atmospheric pressure chemical ionization tandem mass spectrometry in the quantitative analysis of glyburide in human plasma (Ramos et al., 1999).

Safety And Hazards

Glyburide, the parent compound of Glyburide Impurity E, is toxic and contains a pharmaceutically active ingredient . It’s a moderate to severe irritant to the skin and eyes . Thermal decomposition may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides .

Eigenschaften

IUPAC Name

3,5-dichloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27Cl2N3O5S/c1-33-21-19(13-16(24)14-20(21)25)22(29)26-12-11-15-7-9-18(10-8-15)34(31,32)28-23(30)27-17-5-3-2-4-6-17/h7-10,13-14,17H,2-6,11-12H2,1H3,(H,26,29)(H2,27,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVBBTSZLDSNJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27Cl2N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glyburide Impurity E

Citations

For This Compound
1
Citations
史芳, 连亚飞, 秦甲 - 药物分析杂志, 2019 - html.rhhz.net
: 目的: 建立HPLC 法测定二甲双胍格列本脲片(Ⅱ) 中格列本脲的有关物质. 方法: 色谱柱为C 8 柱(250 mm× 4.6 mm, 5 μm), 流动相A 为pH 3.5 的磷酸二氢铵溶液(取磷酸二氢铵1.725 g, 加水…
Number of citations: 2 html.rhhz.net

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.